

selecting the appropriate solvent for PHI-27

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Compound of Interest

Compound Name: PHI-27 (porcine)

Cat. No.: B1591597

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Technical Support Center: PHI-27

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with PHI-27. The information is presented in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is PHI-27?

A1: PHI-27, also known as Peptide Histidine Isoleucine, is a 27-amino acid peptide originally isolated from porcine intestine.^[1] It is a member of the secretin/glucagon family of peptides and is known to stimulate the release of prolactin from the anterior pituitary gland.^[2]

Q2: What is the amino acid sequence of porcine PHI-27?

A2: The amino acid sequence for porcine PHI-27 is: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH₂.^[1]

Q3: How should I store PHI-27?

A3: Lyophilized PHI-27 should be stored at -20°C or -80°C for long-term stability. Once reconstituted in a solvent, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Stock solutions stored at -80°C can be stable for up to 6 months, while at -20°C, they should be used within a month.^[3]

Troubleshooting Guide: Solvent Selection and Reconstitution

Q4: I am having trouble dissolving PHI-27. What is the recommended solvent?

A4: There is no single universal solvent for all peptides, as solubility is highly dependent on the amino acid sequence. For PHI-27, a systematic approach is recommended. Based on its amino acid composition, PHI-27 is a basic peptide, which suggests it will be more soluble in acidic solutions.

Q5: How can I predict the best solvent for PHI-27?

A5: You can predict the solubility of PHI-27 by analyzing its amino acid sequence.

- Step 1: Determine the net charge.
 - Assign a value of +1 to each basic residue (Arginine - Arg, Lysine - Lys, Histidine - His) and the N-terminus.
 - Assign a value of -1 to each acidic residue (Aspartic acid - Asp, Glutamic acid - Glu) and the C-terminus.
 - PHI-27 has 3 basic residues (1 Arg, 2 Lys) and 3 acidic residues (2 Asp, 1 Glu). The C-terminus is amidated, so it is neutral. This gives the peptide a net positive charge, making it a basic peptide.
- Step 2: Choose a solvent based on the net charge.
 - For basic peptides like PHI-27, it is best to first try dissolving in sterile, distilled water.
 - If solubility is low in water, an acidic solution such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA) should be used.[\[4\]](#)

Q6: My PHI-27 still won't dissolve, even in an acidic buffer. What should I do?

A6: If PHI-27 remains insoluble, it may be due to the presence of hydrophobic amino acids.

- **Use of Organic Solvents:** For peptides with significant hydrophobicity, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can be used to initially dissolve the peptide. Subsequently, the solution can be diluted to the desired concentration with an aqueous buffer. It is crucial to add the aqueous buffer slowly while vortexing to prevent precipitation.
- **Physical Dissolution Aids:** To further aid dissolution, you can:
 - **Sonicate:** A brief sonication in an ultrasonic bath can help break up aggregates.
 - **Gentle Warming:** Warming the solution to around 37°C can increase solubility. Avoid excessive heat as it can degrade the peptide.

Summary of Solvent Selection for PHI-27

Solvent	Predicted Solubility	Recommendation
Water (Sterile)	Moderate	Start with a small amount of sterile, distilled water.
Acidic Buffer (e.g., 10% Acetic Acid, 0.1% TFA)	Good	If insoluble in water, use an acidic buffer. This is the recommended approach for the basic PHI-27 peptide.
DMSO, DMF	High	Use a minimal amount to first dissolve the peptide if it is insoluble in aqueous solutions, then slowly dilute with your buffer.
Basic Buffer (e.g., Ammonium Bicarbonate)	Poor	Not recommended for the basic PHI-27 peptide.

Experimental Protocols

Protocol for Determining PHI-27 Solubility

- **Aliquot a Small Amount:** To avoid risking the entire stock, start with a small, accurately weighed aliquot of lyophilized PHI-27.

- **Initial Solvent Test (Water):** Add a small volume of sterile, distilled water to the peptide. Vortex gently. Observe if the peptide dissolves completely.
- **Acidic Buffer Test:** If the peptide does not dissolve in water, add a small volume of 10% acetic acid or 0.1% TFA. Vortex and observe.
- **Organic Solvent Test:** If the peptide is still not in solution, take a fresh aliquot and add a minimal amount of DMSO (e.g., 10-20 μ L). Gently vortex until the peptide is dissolved.
- **Dilution:** Once dissolved in DMSO, slowly add your desired aqueous buffer to the solution while continuously vortexing to prevent precipitation.
- **Aids to Dissolution:** If you observe any particulates, you can sonicate the vial for a few minutes or warm it to 37°C.
- **Final Observation:** A fully dissolved peptide solution should be clear and free of any visible particles.

Signaling Pathway

PHI-27 is known to stimulate the release of prolactin. Prolactin then binds to its receptor on target cells, initiating a signaling cascade that often involves the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.

Caption: Simplified signaling pathway of PHI-27-stimulated prolactin release.

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